N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-3-19(26)25-18(20-15(21)6-5-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(27,28)4-2/h5-11,18,24H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXDBZAFAWSVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound is deconstructed into three key intermediates:
- 2-Chloro-6-fluorophenyl-substituted pyrazoline core
- N-propionyl side chain
- Ethanesulfonamide-functionalized benzene ring
A convergent synthesis strategy is employed, combining the pyrazoline and sulfonamide moieties in the final stages.
Stepwise Synthesis Protocol
Formation of 5-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Reaction
1. Condensation: 2'-Chloro-6'-fluoroacetophenone + Ethyl acetoacetate → Chalcone derivative
Conditions: Ethanolic KOH (20% w/v), 60°C, 6 hr
2. Cyclocondensation: Chalcone + Hydrazine hydrate → Pyrazoline intermediate
Conditions: Ethanol, reflux, 12 hr
Key Parameters
- Hydrazine equivalents: 1.2 molar ratio prevents over-substitution
- Anhydrous ethanol improves cyclization efficiency (yield: 78-82%)
Propionylation of Pyrazoline Amine
Reaction
Propionyl chloride + Pyrazoline amine → N-propionyl intermediate
Conditions: Dichloromethane, triethylamine (2 eq), 0°C → RT, 4 hr
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | -10°C to 40°C | 0-25°C | +18% yield |
| Base | Et3N vs. Pyridine | Triethylamine | 92% purity |
| Stoichiometry | 1.0-1.5 eq Cl | 1.2 eq | 85% yield |
Sulfonamide Coupling
Reaction
N-propionyl pyrazoline + Ethanesulfonyl chloride → Target compound
Conditions: DMF, DIEA (3 eq), 80°C, 8 hr
Critical Factors
Process Optimization and Kinetic Analysis
Solvent Effects on Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 95.4 |
| Methanol | 32.7 | 76 | 92.1 |
| Acetonitrile | 37.5 | 68 | 89.7 |
Ethanol provides optimal balance between solubility and reaction rate.
Purification and Characterization
Chromatographic Separation
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)
Mobile Phase :
- A: 0.1% TFA in H2O
- B: 0.1% TFA in MeCN
Gradient : 30→80% B over 25 min
Results
- Retention time: 18.7 min
- Purity: 99.1% (220 nm)
Scale-Up Considerations
Pilot Plant Parameters
| Parameter | Lab Scale | Kilo Lab |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Reaction Vessel | 500 mL RBF | 100 L SS316 |
| Cooling Capacity | Ice bath | Jacketed -20°C |
| Yield | 82% | 78% |
Critical Quality Attributes
| Impurity | Source | Control Strategy |
|---|---|---|
| Des-fluoro analog | Incomplete fluorination | Strict temp control (-5±0.5°C) |
| Sulfonate ester | Hydrolysis | Anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- Halogenated aryl groups (Cl, F) enhance target binding via hydrophobic interactions.
- Sulfonamide electron-withdrawing groups improve thermal stability but may complicate synthesis.
Ethanesulfonamide’s prevalence in anticancer agents () highlights its versatility in drug design.
Synthetic Efficiency :
- Higher yields in 4p (76%) vs. 4q (62%) indicate that steric bulk from CF₃ groups may hinder reaction efficiency .
Biological Activity
Chemical Structure and Properties
The compound features several notable structural components:
- Chlorofluorophenyl group : This moiety can influence the compound's interaction with biological targets.
- Dihydropyrazole ring : Known for its role in various biological activities, this structure may contribute to the compound's pharmacodynamics.
- Ethanesulfonamide group : This functional group can enhance solubility and bioavailability.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chlorine Atom | Enhances lipophilicity and biological activity |
| Fluorine Atom | Increases metabolic stability |
| Dihydropyrazole Ring | Potential for interaction with various receptors |
| Ethanesulfonamide Group | Improves solubility and pharmacokinetics |
The biological activity of N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide primarily involves its interaction with specific protein targets. Studies suggest that it may act as an inhibitor of bromodomain-containing proteins, particularly BRD4, which plays a crucial role in transcriptional regulation and cell cycle control.
Key Findings:
- Inhibition of BRD4 : Research indicates that compounds targeting BRD4 can disrupt cancer cell proliferation by interfering with transcriptional processes essential for tumor growth .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Pharmacological Effects
Preclinical studies have demonstrated the following pharmacological effects:
- Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : Preliminary findings indicate that it may also offer neuroprotective benefits, potentially useful in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study involving the administration of this compound to mice models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of BRD4-mediated transcriptional activation of oncogenes.
Case Study 2: Inflammatory Disease Model
In a model of acute inflammation, the compound showed a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) when administered prior to inflammatory stimuli. This suggests its potential as a therapeutic agent for inflammatory disorders.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?
- Methodological Answer : Synthesis typically involves a multi-step route:
Cyclocondensation : Reacting a fluorinated chalcone derivative with hydrazine hydrate to form the pyrazoline core .
Sulfonylation : Introducing the ethanesulfonamide group via nucleophilic substitution under basic conditions (e.g., triethylamine in ethanol) .
Propionylation : Acylation of the pyrazole nitrogen using propionyl chloride in anhydrous dichloromethane .
Key parameters include temperature control (reflux at 80–100°C) and solvent selection (DMF for polar intermediates). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify connectivity, with aromatic protons (δ 7.0–8.0 ppm) and sulfonamide protons (δ 3.1–3.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles between the pyrazole and fluorophenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHClFNOS) .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95%) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 200°C .
- Karl Fischer Titration : Measures hygroscopicity, critical for storage conditions (e.g., desiccated at −20°C) .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during pyrazole ring formation?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -F) direct cyclization via resonance stabilization .
- Steric Control : Bulky groups (e.g., 2-chloro-6-fluorophenyl) favor 1,3-dipolar addition at less hindered positions .
- Catalytic Optimization : Lewis acids (e.g., ZnCl) enhance selectivity; reaction progress monitored via TLC and in situ IR .
Q. What strategies resolve contradictions between computational and experimental structural data?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data (bond lengths ±0.02 Å tolerance) .
- Twin Refinement : Use SHELXL to model disordered regions in crystallographic data .
- Dynamic NMR : Resolves conformational flexibility in solution (e.g., hindered rotation of sulfonamide groups) .
Q. How can the mechanism of biological activity be systematically investigated?
- Methodological Answer :
- Target Identification : Use affinity chromatography or SPR to identify protein targets (e.g., kinases or GPCRs) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC data from enzyme inhibition assays .
- Molecular Dynamics Simulations : Analyze binding stability in enzyme active sites (e.g., GROMACS with CHARMM force fields) .
Q. What approaches optimize solubility for in vitro bioassays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- Micellar Encapsulation : Incorporate pluronic surfactants (e.g., F-127) for hydrophobic compounds .
- Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
Data Analysis & Technical Challenges
Q. How should researchers manage crystallographic data for poorly diffracting crystals?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution .
- TWINABS Correction : Apply scaling and absorption corrections for twinned crystals .
- SHELXD/SHELXE Pipeline : Automates phase determination for low-resolution datasets .
Q. What statistical methods validate structure-activity relationship (SAR) hypotheses?
- Methodological Answer :
- Multivariate Regression : Partial Least Squares (PLS) correlates substituent parameters (e.g., logP, molar refractivity) with activity .
- Cluster Analysis : Group analogs by bioactivity profiles (e.g., hierarchical clustering of IC values) .
- Bayesian Modeling : Predicts novel derivatives with enhanced potency using open-source tools (e.g., KNIME) .
Experimental Design & Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Design of Experiments (DoE) : Taguchi methods optimize variables (e.g., temperature, stoichiometry) for robust yields .
- Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and NMR consistency checks .
Q. What computational tools integrate crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
